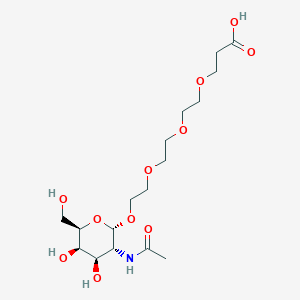
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-MMP) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the pyrimidine family and is composed of two aromatic rings connected by a single carbon-nitrogen bond. 4-MMP has been used in a number of biological studies because of its ability to interact with a variety of biological targets. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MMP.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been utilized as a fluorescent probe in studies of DNA/RNA binding proteins, and as a photoreactive reagent in the study of protein-protein interactions. 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has also been used as a substrate in studies of the enzyme monoamine oxidase, and as a fluorescent probe for the detection of proteases. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a fluorescent probe for the detection of metal ions and as a substrate for the study of the enzyme tyrosine hydroxylase.
Mecanismo De Acción
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological targets. It has been found to interact with DNA/RNA binding proteins, as well as proteins involved in protein-protein interactions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with enzymes such as monoamine oxidase and tyrosine hydroxylase. Furthermore, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to interact with metal ions and proteases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine have yet to be fully elucidated. However, it has been found to interact with a variety of biological targets, suggesting that it may have potential applications in a number of scientific research fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in lab experiments has a number of advantages. The compound is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively non-toxic and is not known to be carcinogenic or teratogenic. The main limitation of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is its limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are still being explored. Future research should focus on the biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, as well as its potential applications in drug discovery and development. Additionally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a fluorescent probe for the detection of metal ions and proteases. Finally, further research should focus on the use of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine as a substrate for the study of enzymes such as monoamine oxidase and tyrosine hydroxylase.
Métodos De Síntesis
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from 4-methoxyphenylacetic acid, 2-methoxyphenylacetic acid, and phosphorous oxychloride. The synthesis method involves condensing the two acids with the phosphorus oxychloride in a mixture of dimethylformamide and pyridine. The product is then purified by recrystallization from ethanol and water.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDILCJTXLLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)












